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Compound of Interest

Compound Name: Piperidylthiambutene

Cat. No.: B13415407 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Piperidylthiambutene, a synthetic

opioid of the thiambutene class. It covers its chemical identity, physicochemical properties, and

pharmacological characteristics, with a focus on its interaction with the µ-opioid receptor.

Detailed experimental methodologies and a visualization of its signaling pathway are included

to support further research and development.

Chemical Structure and Identity
Piperidylthiambutene, also known as Piperidinohton, is a synthetic opioid analgesic.[1] Its

chemical structure is characterized by a dithienylalkenylamine core with a piperidine

substituent.

Chemical Structure:

IUPAC Name: 1-[1-methyl-3,3-bis(2-thienyl)allyl]piperidine[2]

Other Names: 1-(1-methyl-3,3-di-2-thienyl-2-propen-1-yl)-piperidine, Piperidinohton[2][3]

The structure features a chiral center at the carbon atom to which the piperidine ring is

attached, meaning it exists as a racemic mixture.[4]
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Physicochemical and Pharmacological Data
The following tables summarize the key chemical and pharmacological data for

Piperidylthiambutene.

Identifier Value Reference

CAS Number (Base) 54160-31-5 [1]

CAS Number (HCl) 64037-51-0 [3]

Molecular Formula (Base) C₁₇H₂₁NS₂ [1]

Molecular Weight (Base) 303.49 g/mol [4]

Molecular Formula (HCl) C₁₇H₂₁NS₂ • HCl [3]

Molecular Weight (HCl) 339.9 g/mol [3]

Appearance Tan solid material [2]

Melting Point 188 to 189 °C (370 to 372 °F) [1]

Solubility (HCl Salt)

DMF: 30 mg/ml, DMSO: 30

mg/ml, Ethanol: 30 mg/ml,

PBS (pH 7.2): 10 mg/ml

[3]

UV λmax 225, 292 nm [3]

SMILES
CC(/C=C(C1=CC=CS1)/C2=C

C=CS2)N3CCCCC3
[3]

InChI Key
HZHZKXPFTYSUSF-

UHFFFAOYSA-N
[3]
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Pharmacological

Parameter
Value Assay System Reference

Receptor Target
µ-opioid receptor

(MOR)
- [5]

Activity Opioid agonist - [5]

Potency vs. DAMGO Lower [³⁵S]GTPγS binding [5][6]

Affinity vs. DAMGO Lower Radioligand binding [5]

In Vivo Analgesic

Potency
Similar to morphine Rat models [2]

Synthesis Overview
The synthesis of Piperidylthiambutene was first described in the 1950s as part of the

development of the thiambutene class of analgesics.[7][8] A common synthetic route involves a

Grignard reaction.[1]

Experimental Workflow: Synthesis of
Piperidylthiambutene
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Starting Materials

Reaction Steps

Final Product

3-Piperidinobutyric acid ethyl ester

Grignard Reaction

2-Bromothiophene

Acid-catalyzed Dehydration

Piperidylthiambutene

Click to download full resolution via product page

Caption: General synthetic pathway for Piperidylthiambutene.

Pharmacological Evaluation: Experimental
Protocols
Piperidylthiambutene has been characterized as a µ-opioid receptor agonist.[5] The following

are detailed methodologies for key experiments used to determine its pharmacological profile,

based on the study by De Luca et al. (2022) and standard pharmacological procedures.

[³⁵S]GTPγS Binding Assay for µ-Opioid Receptor
Activation
This assay measures the functional activation of G-protein coupled receptors.
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Objective: To determine the potency and efficacy of Piperidylthiambutene in stimulating G-

protein activation at the µ-opioid receptor.

Methodology:

Membrane Preparation: Crude membrane preparations from rat cerebral cortex or Chinese

Hamster Ovary (CHO) cells stably expressing the human µ-opioid receptor (CHO-MOR) are

used. Tissues or cells are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and

centrifuged to pellet the membranes. The final pellet is resuspended in assay buffer.

Assay Conditions: Membranes (10-20 µg of protein) are incubated in a final volume of 0.5

mL of assay buffer (50 mM Tris-HCl, 3 mM MgCl₂, 100 mM NaCl, 0.2 mM EGTA, and 30 µM

GDP, pH 7.4).

Drug Incubation: Membranes are incubated with varying concentrations of

Piperidylthiambutene or the standard agonist DAMGO for 60 minutes at 30°C.

[³⁵S]GTPγS Addition: The reaction is initiated by the addition of 0.1 nM [³⁵S]GTPγS and

incubated for another 60 minutes at 30°C.

Termination and Filtration: The incubation is terminated by rapid filtration through glass fiber

filters. The filters are washed with ice-cold buffer to remove unbound radioligand.

Quantification: The radioactivity retained on the filters is quantified by liquid scintillation

counting.

Data Analysis: Non-specific binding is determined in the presence of 10 µM unlabeled

GTPγS. EC₅₀ and Eₘₐₓ values are calculated by non-linear regression analysis of the

concentration-response curves.

In Vivo Analgesic Activity: Tail-Flick Test
This is a common method to assess the antinociceptive properties of a compound in rodents.

Objective: To evaluate the analgesic efficacy of Piperidylthiambutene in a model of acute

thermal pain.

Methodology:
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Animal Model: Male Sprague-Dawley rats or CD-1 mice are used. Animals are acclimatized

to the testing environment before the experiment.

Apparatus: A tail-flick apparatus that applies a focused beam of radiant heat to the ventral

surface of the tail is used.

Baseline Latency: The baseline tail-flick latency is determined for each animal before drug

administration. A cut-off time (e.g., 10-15 seconds) is set to prevent tissue damage.

Drug Administration: Piperidylthiambutene is administered, typically via intravenous (i.v.) or

intraperitoneal (i.p.) injection, at various doses. A vehicle control group is also included.

Post-treatment Latency Measurement: The tail-flick latency is measured at several time

points after drug administration (e.g., 15, 30, 60, and 120 minutes).

Data Analysis: The analgesic effect is often expressed as the Maximum Possible Effect

(%MPE), calculated using the formula: %MPE = [(post-drug latency - baseline latency) / (cut-

off time - baseline latency)] x 100. The ED₅₀ (the dose that produces 50% of the maximum

effect) can be determined from the dose-response curve.

Mechanism of Action: Opioid Receptor Signaling
Pathway
As a µ-opioid receptor agonist, Piperidylthiambutene is expected to activate the canonical G-

protein signaling cascade associated with this receptor class.

Signaling Pathway Diagram
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Caption: µ-Opioid receptor signaling cascade initiated by Piperidylthiambutene.

Upon binding to the µ-opioid receptor, Piperidylthiambutene induces a conformational change

that activates the associated inhibitory G-protein (Gi/o). This leads to the dissociation of the Gα

and Gβγ subunits. The Gα subunit inhibits adenylyl cyclase, reducing intracellular cyclic AMP
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(cAMP) levels. The Gβγ subunit acts on ion channels, leading to the inhibition of voltage-gated

calcium channels (reducing neurotransmitter release) and the activation of inwardly rectifying

potassium channels (causing hyperpolarization). These coordinated actions at the cellular level

result in the analgesic effects observed in vivo.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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